molecular formula C21H17N3O3 B11324062 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11324062
M. Wt: 359.4 g/mol
InChI Key: OTULXXUCZQLMMF-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylhydrazine with 3-formylchromone to form the pyrazole ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
  • N-(4-(4-methylbenzyl)-1-piperazinyl)-N-(1-(3-pyridinyl)ethylidene)amine

Uniqueness

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a chromene moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be described by its molecular formula and structure, which includes a pyrazole moiety linked to a chromene derivative. The structural formula is critical for understanding its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound demonstrate various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown potential as antitumor agents due to their ability to inhibit specific oncogenic pathways, notably BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Studies have indicated that pyrazole-based compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for further development in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections .

The mechanism of action for this compound likely involves:

  • Targeting Enzymes : The compound may inhibit enzymes critical for cellular processes, disrupting the biosynthesis of essential biomolecules.
  • Binding Interactions : Molecular docking studies suggest that the carbonyl group in the pyrazole ring forms hydrogen bonds with active site residues of target proteins, enhancing its inhibitory potential .
  • Cellular Uptake : The lipophilicity imparted by the 4-methylbenzyl group may facilitate cellular uptake, allowing for greater efficacy in biological systems.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced antitumor activity significantly compared to standard treatments .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to correlate with increased activity .
  • Enzyme Inhibition Assays : Compounds similar to this compound were evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. Some derivatives displayed promising IC50 values, indicating strong inhibitory potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E) and EGFR
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionStrong inhibition of xanthine oxidase

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-14-6-8-15(9-7-14)13-24-19(10-11-22-24)23-20(25)17-12-16-4-2-3-5-18(16)27-21(17)26/h2-12H,13H2,1H3,(H,23,25)

InChI Key

OTULXXUCZQLMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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